molecular formula C20H28N4OS B2773356 dibutyl({[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl})amine CAS No. 862807-82-7

dibutyl({[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl})amine

Cat. No.: B2773356
CAS No.: 862807-82-7
M. Wt: 372.53
InChI Key: FHNYJZOTBFTOCK-UHFFFAOYSA-N
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Description

dibutyl({[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl})amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a thiazole ring fused with a triazole ring, which is further substituted with a methoxyphenyl group and a butylamine chain. This unique structure imparts specific chemical and biological properties to the compound.

Properties

IUPAC Name

N-butyl-N-[[3-(4-methoxyphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4OS/c1-4-6-12-23(13-7-5-2)14-18-15-24-19(21-22-20(24)26-18)16-8-10-17(25-3)11-9-16/h8-11,15H,4-7,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNYJZOTBFTOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CC1=CN2C(=NN=C2S1)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of dibutyl({[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl})amine typically involves multiple steps, starting from readily available starting materials

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Construction of Triazole Ring: The triazole ring is typically formed via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by oxidation.

    Introduction of Butylamine Chain: The final step involves the alkylation of the triazole-thiazole intermediate with butylamine under suitable conditions, such as the presence of a base like sodium hydride or potassium carbonate.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

dibutyl({[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing any carbonyl groups present in the structure.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles like halides or amines.

    Addition: The compound can participate in addition reactions, such as Michael addition, where nucleophiles add to the double bonds present in the structure.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents like ethanol, methanol, and dichloromethane. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

dibutyl({[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl})amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.

    Biology: It is studied for its potential as a bioactive molecule, with research focusing on its interactions with various biological targets, such as enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of dibutyl({[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it may interact with receptors involved in inflammatory pathways, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

dibutyl({[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl})amine can be compared with other similar compounds, such as:

    Thiazolothiadiazines: These compounds have a similar thiazole-triazole fused ring structure but differ in the specific substituents and their positions.

    Triazole-Pyrimidine Hybrids: These compounds contain a triazole ring fused with a pyrimidine ring, exhibiting different biological activities and chemical properties.

    Triazole-Oxadiazole Hybrids:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Biological Activity

Dibutyl({[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl})amine is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Structure and Synthesis

The compound features a unique structure characterized by a fused triazole-thiazole ring system with a methoxyphenyl substituent and a dibutylamine chain. The synthesis typically involves:

  • Formation of the Thiazole Ring : Cyclization of α-haloketones with thioureas.
  • Construction of the Triazole Ring : Cyclization using hydrazine derivatives and carbon disulfide.
  • Alkylation : The final step involves the introduction of the butylamine chain using alkylation reactions under basic conditions.

This synthetic pathway not only highlights the compound's complexity but also its potential for modification to enhance biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. For example, compounds with similar structures have demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Anticancer Properties

The compound has been investigated for its anticancer potential. Preliminary studies indicated that derivatives of similar thiazole-triazole compounds exhibit cytotoxic effects on several cancer cell lines:

  • Human Acute Promyelocytic Leukemia (HL-60) : Some derivatives showed IC50 values significantly lower than standard chemotherapeutics like cisplatin .
  • Lung Carcinoma (A549) : Compounds demonstrated effective growth inhibition .

The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which is crucial for halting cancer progression.

Antioxidant Activity

This compound has also shown promising antioxidant properties. The DPPH radical scavenging assay indicated that certain derivatives possess radical scavenging capabilities comparable to established antioxidants like ascorbic acid . This activity may contribute to its protective effects against oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

Study Focus Findings
Study 1Anticancer ActivitySignificant cytotoxicity against HL-60 cells (IC50 < 10 µM) compared to control .
Study 2Antimicrobial EfficacyEffective against E. coli and S. aureus with MIC values in low µg/mL range .
Study 3Antioxidant PotentialDPPH assay revealed radical scavenging activity comparable to ascorbic acid .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and microbial metabolism.
  • Receptor Binding : Its structural features allow it to bind effectively to cellular receptors involved in apoptosis and inflammation pathways.

Q & A

Q. Byproduct Mitigation :

  • Solvent Choice : THF with K₂CO₃ reduces unwanted side reactions compared to acetonitrile.
  • Purification : Column chromatography or recrystallization (e.g., ethanol) isolates the target compound from byproducts.

How can computational methods (e.g., DFT) predict the electronic properties and reactive sites of this compound?

Advanced Research Focus
Density functional theory (DFT) calculations provide insights into molecular stability and reactivity:

  • Structural Optimization : Use B3LYP/6-311G(d,p) basis sets to optimize geometry, as demonstrated for triazolopyrimidines in .
  • Electrostatic Potential (ESP) Mapping : Identify nucleophilic/electrophilic regions by analyzing electron density isosurfaces.
  • HOMO-LUMO Analysis : Calculate energy gaps to predict charge transfer interactions (e.g., HOMO localized on the triazole ring, LUMO on the thiazole moiety).

Q. Applications :

  • Catalysis : Predict ligand-metal binding sites for catalytic applications.
  • Drug Design : Identify pharmacophoric regions for target binding.

What analytical techniques are critical for resolving structural contradictions in triazolothiazole derivatives?

Advanced Research Focus
Contradictions in reported structures or activities can be resolved via:

X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks (e.g., intramolecular C–H⋯N bonds stabilizing the triazolothiazole core).

NMR Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to distinguish between regioisomers.
  • NOESY : Confirm spatial proximity of substituents (e.g., methoxyphenyl orientation).

Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and detects trace impurities.

How can researchers reconcile conflicting biological activity data for this compound?

Advanced Research Focus
Discrepancies in antimicrobial or enzyme inhibition assays require:

Orthogonal Assays : Validate results using multiple methods (e.g., microdilution + agar diffusion for antimicrobial studies).

Structural-Activity Relationship (SAR) Studies :

  • Compare substituent effects (e.g., methoxy vs. ethoxy groups on phenyl rings).
  • Use molecular docking to assess binding mode consistency across targets (e.g., triazole-thiazole hybrids in ).

Meta-Analysis : Aggregate data from independent studies to identify trends (e.g., logP correlations with membrane permeability).

What strategies improve the yield of triazolothiazole derivatives in multi-step syntheses?

Basic Research Focus
Key factors include:

  • Reagent Ratios : Stoichiometric excess (1.2–1.5 equiv) of nucleophilic agents (e.g., dibutylamine) to drive substitutions.
  • Temperature Control : Reflux conditions (70–85°C) balance reaction rate and decomposition.
  • Catalyst Screening : Triethylamine or acetic acid enhances cyclization efficiency.

Q. Yield Comparison Table :

StepReagentsSolventTemp (°C)Yield (%)Reference
CyclizationAcetic acidEthanol8065–70
Amine SubstitutionK₂CO₃THF8582

How do steric and electronic effects of the dibutylamine group influence the compound’s physicochemical properties?

Advanced Research Focus
The dibutylamine moiety impacts:

  • Solubility : Increased hydrophobicity (logP > 3) due to alkyl chains.
  • Basicity : pKa ~9–10, enabling pH-dependent protonation in biological systems.
  • Conformational Flexibility : Rotatable bonds in butyl chains may affect binding entropy.

Q. Experimental Validation :

  • Potentiometric Titration : Measure pKa shifts in aqueous buffers.
  • MD Simulations : Model alkyl chain dynamics in lipid bilayers.

What are the challenges in characterizing hydrogen-bonding networks in triazolothiazole crystals?

Advanced Research Focus
Hydrogen bonding governs supramolecular assembly but poses challenges:

Polymorphism : Multiple packing motifs (e.g., zigzag chains vs. layered networks).

Weak Interactions : C–H⋯N bonds require high-resolution X-ray data (≤1.0 Å).

Thermal Motion : Disorder in alkyl chains complicates electron density mapping.

Q. Solutions :

  • Low-Temperature Crystallography : Reduces thermal noise.
  • Hirshfeld Surface Analysis : Quantifies interaction contributions (e.g., N⋯H contacts).

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